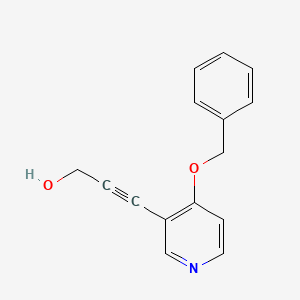![molecular formula C11H15ClN2O3S B1521553 Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate CAS No. 1188262-79-4](/img/structure/B1521553.png)
Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate is a synthetic organic compound with the molecular formula C({11})H({15})ClN({2})O({3})S and a molecular weight of 290.77 g/mol . This compound is notable for its unique structure, which includes a thiazole ring, an amide linkage, and a chlorinated butyl side chain. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated ketone.
Amidation: The thiazole intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobutanamido derivative.
Esterification: Finally, the compound is esterified with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butyl side chain can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Hydrolysis: 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetic acid.
Oxidation/Reduction: Modified thiazole derivatives with altered oxidation states.
Scientific Research Applications
Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate is used in several scientific research areas:
Proteomics: As a reagent for labeling and modifying proteins to study their structure and function.
Medicinal Chemistry: In the development of new pharmaceuticals, particularly those targeting bacterial infections due to its thiazole moiety.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate exerts its effects is largely dependent on its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The amide linkage and ester group allow for further modifications, enhancing its binding affinity and specificity for various molecular targets.
Comparison with Similar Compounds
Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds, such as:
Thiamine (Vitamin B1): Essential for metabolic processes, but lacks the chlorobutanamido and ester functionalities.
Sulfonamide Antibiotics: Contain a sulfonamide group instead of an amide, used widely in antibacterial treatments.
Benzothiazoles: Similar ring structure but with different substituents, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorobutanoylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-2-17-10(16)6-8-7-18-11(13-8)14-9(15)4-3-5-12/h7H,2-6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQDNWSITRXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


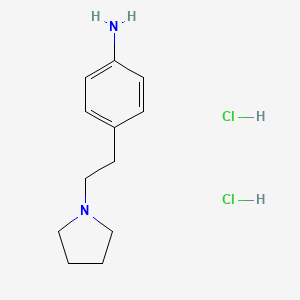
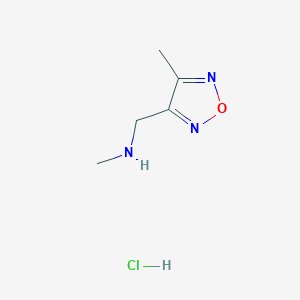
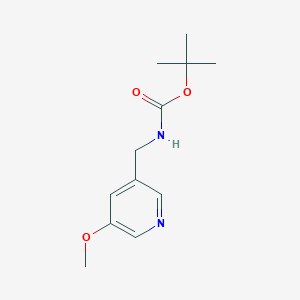
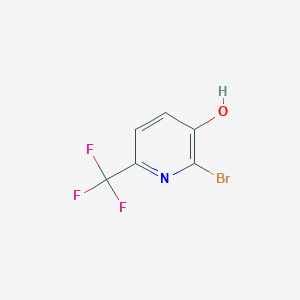
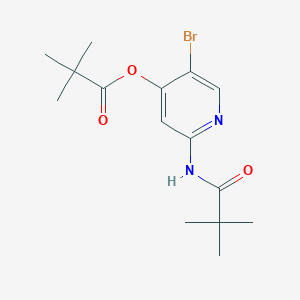
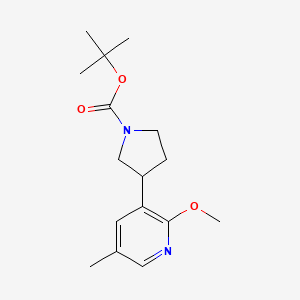
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)
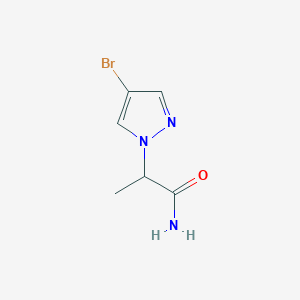


![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)


